Cas no 57280-37-2 (5-Methylthiophene-2-carboxamide)
5-Methylthiophene-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 5-Methylthiophene-2-carboxamide
- 2-Thiophenecarboxamide,5-methyl-(9CI)
- 2-Thiophenecarboxamide, 5-methyl-
- AKOS008937558
- 5-methyl-thiophene-2-carboxylic acid amide
- EN300-106297
- CS-0453814
- 57280-37-2
- 5-Methyl-2-thiophenecarboxamide #
- GEO-03652
- MFCD01434337
- BS-29259
- G22480
- 5-Methyl-thiophene-2-carboxamide
- DB-324195
- DTXSID80342319
- SCHEMBL279675
- 5-Methyl-2-thiophenecarboxamide
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- MDL: MFCD01434337
- Inchi: 1S/C6H7NOS/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H2,7,8)
- InChI Key: HKKCYMCHJZENJO-UHFFFAOYSA-N
- SMILES: S1C(C(N)=O)=CC=C1C
Computed Properties
- Exact Mass: 141.02483502g/mol
- Monoisotopic Mass: 141.02483502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 126
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 71.3Ų
5-Methylthiophene-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004451-1g |
5-Methylthiophene-2-carboxamide |
57280-37-2 | 95% | 1g |
$400.00 | 2023-09-01 | |
| Chemenu | CM199399-5g |
5-methylthiophene-2-carboxamide |
57280-37-2 | 95% | 5g |
$539 | 2021-08-05 | |
| Apollo Scientific | OR962558-1g |
5-Methylthiophene-2-carboxamide |
57280-37-2 | 95% | 1g |
£250.00 | 2025-02-21 | |
| TRC | M725958-50mg |
5-Methylthiophene-2-carboxamide |
57280-37-2 | 50mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M725958-100mg |
5-Methylthiophene-2-carboxamide |
57280-37-2 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M725958-500mg |
5-Methylthiophene-2-carboxamide |
57280-37-2 | 500mg |
$ 320.00 | 2022-06-03 | ||
| A2B Chem LLC | AH00865-5g |
2-Thiophenecarboxamide, 5-methyl- |
57280-37-2 | 98% | 5g |
$554.00 | 2024-04-19 | |
| Chemenu | CM199399-5g |
5-methylthiophene-2-carboxamide |
57280-37-2 | 95% | 5g |
$539 | 2023-01-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1524481-1g |
5-Methylthiophene-2-carboxamide |
57280-37-2 | 98% | 1g |
¥2565.00 | 2024-05-08 | |
| A2B Chem LLC | AH00865-50mg |
2-Thiophenecarboxamide, 5-methyl- |
57280-37-2 | 95% | 50mg |
$97.00 | 2023-12-30 |
5-Methylthiophene-2-carboxamide Suppliers
5-Methylthiophene-2-carboxamide Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 5-Methylthiophene-2-carboxamide
Introduction to 5-Methylthiophene-2-carboxamide (CAS No. 57280-37-2)
5-Methylthiophene-2-carboxamide, with the chemical formula C₇H₇NO₂S, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic amide derivative has garnered considerable attention due to its unique structural properties and potential biological activities. The compound belongs to the thiophene family, which is well-documented for its role in various pharmacological applications. Its molecular structure incorporates a thiophene ring substituted with a methyl group at the 5-position and an amide functional group at the 2-position, making it a versatile scaffold for further chemical modifications and biological evaluations.
The CAS No. 57280-37-2 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and differentiation from other chemical entities. The synthesis of 5-Methylthiophene-2-carboxamide typically involves multi-step organic reactions, often starting from readily available thiophene derivatives. Advanced synthetic methodologies have been developed to enhance yield and purity, which are critical for pharmaceutical-grade applications. Recent advancements in catalytic processes have enabled more efficient production routes, reducing environmental impact while maintaining high chemical integrity.
One of the most compelling aspects of 5-Methylthiophene-2-carboxamide is its potential as a pharmacological lead compound. The thiophene core is known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. The amide group introduces additional functionality that can be exploited for selective interactions with biological targets. Current research focuses on modulating the electronic and steric properties of this scaffold to improve binding affinity and therapeutic efficacy.
In recent years, computational chemistry and molecular modeling have played a pivotal role in understanding the interactions of 5-Methylthiophene-2-carboxamide with biological receptors. These studies have revealed promising insights into its mechanism of action, particularly in the context of enzyme inhibition and receptor binding. For instance, virtual screening techniques have identified derivatives of this compound that show enhanced activity against specific enzymes implicated in chronic diseases. Such findings underscore the importance of structure-activity relationship (SAR) studies in optimizing drug candidates.
The pharmaceutical industry has shown particular interest in 5-Methylthiophene-2-carboxamide due to its potential applications in treating neurological disorders. Preliminary in vitro studies suggest that this compound may modulate neurotransmitter pathways, offering a novel approach to managing conditions such as epilepsy and neurodegenerative diseases. While further research is needed to validate these findings in clinical settings, the preliminary data are encouraging enough to warrant continued investigation.
Moreover, the agrochemical sector has explored the use of 5-Methylthiophene-2-carboxamide as a precursor for developing novel pesticides and herbicides. The structural features of this compound contribute to its bioactivity against certain pests while maintaining low toxicity to non-target organisms. Such applications highlight the broad utility of heterocyclic compounds beyond traditional pharmaceuticals.
Quality control and analytical methods are essential for ensuring the consistency and reliability of 5-Methylthiophene-2-carboxamide across different batches. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to confirm purity and structural integrity. These analytical tools provide critical data for regulatory submissions and ensure compliance with industry standards.
The future prospects of 5-Methylthiophene-2-carboxamide are bright, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to yield innovative derivatives with improved pharmacokinetic profiles. Additionally, green chemistry principles are being integrated into synthetic protocols to enhance sustainability while maintaining high yields.
In conclusion, 5-Methylthiophene-2-carboxamide (CAS No. 57280-37-2) represents a valuable compound with diverse potential applications in medicine and agriculture. Its unique structural features and promising biological activities make it a compelling subject for further research and development. As scientific understanding continues to evolve, this compound is poised to play a significant role in addressing some of the most pressing challenges in healthcare and industrial chemistry.
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